molecular formula C18H40N2 B077823 1,18-Octadecanediamine CAS No. 10341-25-0

1,18-Octadecanediamine

Cat. No.: B077823
CAS No.: 10341-25-0
M. Wt: 284.5 g/mol
InChI Key: CJYCVQJRVSAFKB-UHFFFAOYSA-N
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Description

1,18-Octadecanediamine is an organic compound with the molecular formula C18H40N2. It is a long-chain diamine, consisting of an eighteen-carbon alkane chain with amine groups at both ends. This compound is known for its applications in various fields, including polymer chemistry, materials science, and environmental science.

Scientific Research Applications

1,18-Octadecanediamine has a wide range of scientific research applications:

    Polymer Chemistry: It is used in the synthesis of polyamides and other polymers with unique properties, such as high thermal stability and mechanical strength.

    Materials Science: The compound is used in the development of advanced materials, including coatings, adhesives, and composites.

    Environmental Science: It is employed in the adsorption of heavy metals and organic pollutants from aqueous solutions, contributing to environmental cleanup efforts.

    Biology and Medicine: The compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.

Mechanism of Action

The 1,18-octadecanedioic acid-PTX (ODDA-PTX) prodrug readily forms a noncovalent complex with human serum albumin (HSA). Preservation of the terminal carboxylic acid moiety on ODDA-PTX enables binding to HSA in the same manner as native long-chain fatty acids (LCFAs), within hydrophobic pockets, maintaining favorable electrostatic contacts between the ω-carboxylate of ODDA-PTX and positively charged amino acid residues of the protein .

Safety and Hazards

When handling 1,18-Octadecanediamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

1,18-Octadecanediamine can be synthesized through several methods. One common synthetic route involves the reduction of octadecanedinitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction conditions typically include high pressure and temperature to facilitate the reduction process. Another method involves the reaction of octadecane with ammonia in the presence of a catalyst to produce the diamine.

Industrial production of this compound often involves the use of fatty acids derived from natural sources such as vegetable oils. These fatty acids are first converted to their corresponding nitriles, which are then reduced to the diamine using hydrogenation techniques.

Chemical Reactions Analysis

1,18-Octadecanediamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro compounds or nitriles.

    Reduction: The compound can be further reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

    Condensation: The diamine can react with carboxylic acids or their derivatives to form polyamides or other condensation polymers.

Common reagents used in these reactions include hydrogen, catalysts like Raney nickel, carboxylic acids, and acid chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,18-Octadecanediamine can be compared with other long-chain diamines such as 1,12-dodecanediamine and 1,16-hexadecanediamine. While all these compounds share similar structural features, this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. For example, it has higher melting and boiling points compared to shorter-chain diamines, making it suitable for applications requiring high thermal stability.

Similar compounds include:

  • 1,12-Dodecanediamine
  • 1,16-Hexadecanediamine
  • 1,10-Decanediamine

These compounds differ in their chain lengths and, consequently, in their physical properties and specific applications.

Properties

IUPAC Name

octadecane-1,18-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYCVQJRVSAFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCN)CCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275479
Record name 1,18-Octadecanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10341-25-0
Record name 1,18-Octadecanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,18-octadecanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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